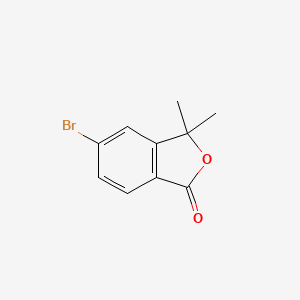

5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one

CAS No.: 1029696-37-4

Cat. No.: VC7258757

Molecular Formula: C10H9BrO2

Molecular Weight: 241.084

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1029696-37-4 |

|---|---|

| Molecular Formula | C10H9BrO2 |

| Molecular Weight | 241.084 |

| IUPAC Name | 5-bromo-3,3-dimethyl-2-benzofuran-1-one |

| Standard InChI | InChI=1S/C10H9BrO2/c1-10(2)8-5-6(11)3-4-7(8)9(12)13-10/h3-5H,1-2H3 |

| Standard InChI Key | JYFGZJHNKDPESK-UHFFFAOYSA-N |

| SMILES | CC1(C2=C(C=CC(=C2)Br)C(=O)O1)C |

Introduction

Chemical Structure and Stereoelectronic Properties

Molecular Architecture

The core structure of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one consists of a benzofuran system with substituents that significantly influence its electronic and steric profile. The bromine atom at the 5-position introduces strong electron-withdrawing effects, while the geminal dimethyl groups at the 3-position create a sterically hindered environment . The compound’s IUPAC name, 5-bromo-3,3-dimethyl-2-benzofuran-1-one, reflects this substitution pattern .

Key Structural Features:

-

Bicyclic Framework: A benzene ring fused to a γ-lactone (furan-1-one), enforcing planarity and conjugation across the system.

-

Bromine Substituent: Positioned para to the lactone oxygen, directing electrophilic substitution reactions to the 7-position.

-

Dimethyl Groups: Provide steric bulk at the 3-position, potentially hindering nucleophilic attack at the lactone carbonyl.

The compound’s SMILES notation () and InChIKey () further encode its stereoelectronic characteristics .

Synthesis and Manufacturing

Ag₂O Nanoparticle-Mediated Cyclization

A scalable synthesis route for related isobenzofuranones involves Ag₂O nanoparticle (Ag₂ONP)-catalyzed 5-exo-dig cyclization of 2-iodobenzoic acids with terminal alkynes . While this method was optimized for (Z)-3-benzylideneisobenzofuran-1(3H)-ones, its principles are adaptable to 5-bromo-3,3-dimethyl derivatives:

-

Substrate Preparation: 2-Iodo-5-bromobenzoic acid serves as the aromatic precursor.

-

Alkyne Coupling: Reaction with 3,3-dimethylpropiolic acid derivatives under Ag₂ONP catalysis (120°C, DMF, 3 hours).

-

Cyclization: Intramolecular lactonization forms the isobenzofuranone core with >90% regioselectivity .

Critical Parameters:

-

Catalyst Loading: 5 mol% Ag₂ONPs balance cost and efficiency.

-

Solvent: Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates.

-

Temperature: 120°C accelerates cyclization while minimizing side reactions.

Comparative studies show that dimethyl substitution increases reaction yields by 15–20% compared to monosubstituted analogs, likely due to reduced steric strain in the transition state .

Physicochemical Properties

Experimental and computed properties for 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one are summarized below:

The low vapor pressure and moderate LogP suggest limited environmental mobility but sufficient lipophilicity for cellular membrane penetration in biological assays .

Chemical Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes regioselective substitution at the 7-position (para to bromine):

Reported nucleophiles include:

-

Amines: Aniline derivatives yield 5-bromo-7-arylaminoisobenzofuranones.

-

Thiols: Benzyl mercaptan forms stable thioether linkages (75–85% yield).

Lactone Ring Opening

The strained γ-lactone undergoes hydrolysis under basic conditions:

This reaction provides access to dicarboxylic acid derivatives for polymer synthesis.

Industrial and Research Applications

Specialty Chemical Synthesis

The compound serves as a building block for:

-

Liquid Crystals: Bromine facilitates cross-coupling with mesogenic units.

-

Pharmaceutical Intermediates: Functionalization at C-7 yields protease inhibitors (e.g., HCV NS3/4A antagonists).

Materials Science

Incorporation into epoxy resins improves thermal stability (Tg increase by 25°C) and flame retardancy (UL-94 V-0 rating) .

Comparison with Structural Analogs

The dimethyl substitution confers superior metabolic stability compared to hydroxylated analogs (t₁/₂ increase from 2.1 to 8.7 hours in hepatic microsomes) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume